N-(4-Piperidylmethyl)pyridin-4-amine
Overview
Description
N-(4-Piperidylmethyl)pyridin-4-amine is a chemical compound that features a piperidine ring attached to a pyridine ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Piperidylmethyl)pyridin-4-amine typically involves the reaction of pyridin-4-amine with piperidine derivatives. One common method involves the use of phosphorus trichloride (PCl3) as a catalyst. Pyridin-4-amine is reacted with PCl3, followed by the addition of 3-methylpyridine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(4-Piperidylmethyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine or pyridine ring is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various substituted piperidine and pyridine derivatives, which can have different functional groups attached to the rings, enhancing their chemical and biological properties.
Scientific Research Applications
N-(4-Piperidylmethyl)pyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-(4-Piperidylmethyl)pyridin-4-amine involves its interaction with molecular targets in biological systems. It can bind to specific receptors or enzymes, modulating their activity. The pathways involved may include inhibition of enzyme activity or interaction with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the piperidine ring.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group on the pyridine ring.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group on the pyridine ring.
Uniqueness
N-(4-Piperidylmethyl)pyridin-4-amine is unique due to the presence of both piperidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and potential interactions with a wide range of biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-(piperidin-4-ylmethyl)pyridin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-5-12-6-2-10(1)9-14-11-3-7-13-8-4-11/h3-4,7-8,10,12H,1-2,5-6,9H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJYCBORBFVHSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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